molecular formula C12H12ClN3O2S B1517266 3-amino-4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide CAS No. 1040334-12-0

3-amino-4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B1517266
CAS No.: 1040334-12-0
M. Wt: 297.76 g/mol
InChI Key: IXILEPYUBPDMHI-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide (CAS 1040334-12-0) is a chemical compound with the molecular formula C12H12ClN3O2S and a molecular weight of 297.76 g/mol. It is recommended to be stored sealed in a dry environment at 2-8°C . This compound belongs to the benzenesulfonamide class, which is extensively investigated in medicinal chemistry for its potential as a carbonic anhydrase (CA) inhibitor . Sulfonamide groups act as effective zinc-binding groups (ZBGs) that coordinate with the zinc ion in the active site of carbonic anhydrase enzymes, thereby inhibiting their activity . The "tail" of the molecule, in this case the pyridin-4-ylmethyl group, is a critical structural feature that can be modified to enhance selectivity towards specific CA isoforms, particularly the cancer-associated transmembrane isoforms CA IX and CA XII, which are overexpressed in hypoxic tumor environments . Inhibiting these isoforms is a recognized strategy in oncology research for developing novel anticancer agents and sensitizing tumors to conventional therapies . As a building block featuring both an amino and a chloro substituent, this compound offers potential for further synthetic modification to create novel derivatives for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-amino-4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c13-11-2-1-10(7-12(11)14)19(17,18)16-8-9-3-5-15-6-4-9/h1-7,16H,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXILEPYUBPDMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCC2=CC=NC=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route Overview

The synthesis typically involves the following key transformations:

  • Nitration and Reduction: Introduction of a nitro group on the benzene ring followed by reduction to an amino group.
  • Chlorination: Incorporation of a chlorine substituent on the aromatic ring.
  • Sulfonation: Formation of the sulfonamide moiety.
  • Pyridinylmethylation: Attachment of the pyridin-4-ylmethyl group via reductive amination or coupling reactions.

This multi-step approach ensures the correct substitution pattern and functional group installation necessary for biological activity.

Detailed Preparation Methods

Stepwise Synthesis via Reductive Amination and Coupling

A representative method involves:

  • Step 1: Formation of 3-amino-4-chlorobenzenesulfonamide

    Starting with 3-nitro-4-chlorobenzenesulfonyl chloride, sulfonamide formation is achieved by reaction with ammonia or an amine source, followed by reduction of the nitro group to the amino group using catalytic hydrogenation or chemical reductants (e.g., Zn/AcOH).

  • Step 2: Reductive Amination with Pyridin-4-ylmethyl Aldehyde

    The amino group on the sulfonamide intermediate undergoes reductive amination with pyridin-4-ylmethyl aldehyde to install the pyridin-4-ylmethyl substituent. This is typically performed in ethanol under reflux with sodium borohydride as the reducing agent.

  • Step 3: Purification

    The crude product is purified by recrystallization or chromatographic methods to obtain the target compound with high purity.

This method is supported by literature on related benzenesulfonamide derivatives where reductive amination is a key step to introduce benzyl or heteroaryl methyl groups.

Buchwald–Hartwig Coupling Approach

An alternative preparation involves:

  • Using 4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide as a coupling partner.
  • Performing palladium-catalyzed Buchwald–Hartwig amination to attach the pyridin-4-ylmethyl group to the sulfonamide nitrogen.
  • Subsequent functional group manipulations to introduce the amino and chloro substituents on the benzene ring.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium hydroxide, methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chloro group may yield hydroxyl or alkoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antibacterial or antifungal agent.

    Industry: As an intermediate in the production of dyes, pigments, and other chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related benzenesulfonamide derivatives:

Compound Name Substituents on Sulfonamide Nitrogen Molecular Formula Molar Mass (g/mol) Key Functional Groups
3-Amino-4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide (Target) Pyridin-4-ylmethyl C₁₂H₁₂ClN₃O₂S 297.76* Amino, Chloro, Pyridine
3-Amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide 3-Hydroxybutyl C₁₀H₁₅ClN₂O₃S 278.76 Amino, Chloro, Hydroxyl
3-Amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide 2-Hydroxyethyl C₈H₁₁ClN₂O₃S 250.70 Amino, Chloro, Hydroxyl
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide Benzyloxy-trimethylpyridinyl C₂₄H₂₂F₃N₂O₃S 490.50 Trifluoromethyl, Benzyloxy, Pyridine
(E)-N-(5-Methylisoxazol-3-yl)-4-((pyridin-2-ylmethylene)amino)benzenesulfonamide 5-Methylisoxazol-3-yl + Schiff base C₁₆H₁₄N₄O₃S 342.37 Schiff base, Isoxazole, Pyridine

Notes:

  • Pyridin-4-ylmethyl vs.
  • Electron-Withdrawing Groups : The trifluoromethyl group in increases acidity of the sulfonamide proton (pKa ~10–11) compared to the chloro substituent in the target compound (pKa ~8–9) .

Intermolecular Interactions and Crystal Packing

  • Hydrogen Bonding: The amino and sulfonamide groups in the target compound act as donors/acceptors, forming N–H···O/N–H···N bonds. In contrast, hydroxyalkyl derivatives (e.g., ) exhibit O–H···O hydrogen bonds, influencing solubility and crystal lattice stability .
  • π-Stacking : The pyridin-4-ylmethyl group in the target compound facilitates edge-to-face interactions with aromatic systems, a feature absent in aliphatic-substituted analogues .

Biological Activity

3-Amino-4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide, with the CAS number 1040334-12-0, is a sulfonamide compound characterized by its unique chemical structure, which includes an amino group, a chloro substituent, and a pyridinylmethyl moiety attached to a benzenesulfonamide framework. Its molecular formula is C12H12ClN3O2SC_{12}H_{12}ClN_{3}O_{2}S and it exhibits a range of biological activities that make it a subject of interest in medicinal chemistry.

Chemical Structure

The structure of this compound can be represented as follows:

InChI 1S C12H13ClN2O2S c13 10 5 3 9 4 6 11 10 15 16 17 12 14 8 14 7 18 2 h3 6 8H 7 12H2 H2 14 15 16 \text{InChI 1S C12H13ClN2O2S c13 10 5 3 9 4 6 11 10 15 16 17 12 14 8 14 7 18 2 h3 6 8H 7 12H2 H2 14 15 16 }

This structural arrangement allows for various interactions with biological targets due to its functional groups.

Antibacterial Properties

The sulfonamide core of this compound is known for its antibacterial properties . Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria. This mechanism makes them effective against a wide range of Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Modifications to the benzenesulfonamide framework can enhance cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanisms involved may include:

  • Induction of apoptosis : Triggering programmed cell death in cancer cells.
  • Cell cycle arrest : Preventing cancer cells from proliferating.

Carbonic Anhydrase Inhibition

Research indicates that similar sulfonamide compounds can inhibit carbonic anhydrases, which play critical roles in physiological processes such as respiration and fluid balance. This inhibition could lead to therapeutic applications in conditions like glaucoma and edema.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several steps:

  • Nitration of a suitable benzene derivative.
  • Reduction of the nitro group to an amino group.
  • Chlorination to introduce the chloro substituent.
  • Sulfonation to attach the sulfonamide group.
  • Alkylation with 4-pyridinylmethyl chloride.

This synthetic route allows for the introduction of various substituents on the aromatic ring, tailoring the compound's properties for specific applications.

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
This compoundSulfonamide core with chloro and pyridine substituentsAntibacterial, anticancer
SulfamethoxazoleSulfonamide core with methoxy groupAntibacterial
AcetazolamideSulfonamide with carbonic anhydrase inhibitor structureDiuretic, anti-glaucoma
CelecoxibSulfonamide linked to cyclooxygenase inhibitorAnti-inflammatory

The unique combination of functional groups in this compound may enhance selectivity toward certain biological targets compared to other sulfonamides.

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Theoretical models suggest that it possesses favorable absorption and distribution characteristics while adhering to Lipinski's rule of five, indicating good bioavailability and drug-like properties.

Q & A

Q. What are the common synthetic routes for 3-amino-4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the benzenesulfonamide core. A standard approach includes:

  • Sulfonamide Formation : Reacting 3-amino-4-chlorobenzenesulfonyl chloride with pyridin-4-ylmethanamine in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions.
  • Purification : Column chromatography or recrystallization from solvents like ethyl acetate/hexane mixtures to isolate the product.
  • Optimization : Parameters such as temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios are systematically varied to maximize yield and purity. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and hydrogen environments. Aromatic protons typically appear in the δ 7.0–8.5 ppm range.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D structure, hydrogen-bonding networks, and packing motifs. Programs like SHELXL refine crystallographic data to determine bond angles and torsional strain .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives?

Discrepancies in biological activity (e.g., varying IC50_{50} values across studies) may arise from differences in assay conditions or cellular models. Methodological solutions include:

  • Comparative Genomic Profiling : Use microarray analysis (e.g., COMPARE algorithm) to correlate gene expression patterns with compound sensitivity across diverse cancer cell lines.
  • Molecular Docking : Simulate interactions with target proteins (e.g., tubulin or kinases) to validate binding modes and explain structure-activity relationships (SARs).
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., ATP levels, pH) to minimize variability .

Q. What strategies are effective for studying intermolecular interactions of this compound in biological systems?

  • Hydrogen-Bonding Analysis : Graph-set notation (e.g., Etter’s rules) identifies recurring motifs in crystal structures, which may predict interactions with biological targets like enzymes or DNA.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd_d) and thermodynamics (ΔH, ΔS) for receptor-ligand complexes.
  • Surface Plasmon Resonance (SPR) : Measures real-time association/dissociation kinetics with immobilized targets .

Q. How can structural modifications enhance the compound’s specificity as a biochemical probe?

  • Bioisosteric Replacement : Substitute the pyridinylmethyl group with heterocycles (e.g., imidazo[1,2-a]pyridine) to improve target selectivity.
  • Functional Group Addition : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to modulate electronic properties and binding kinetics.
  • Proteomic Profiling : Use affinity chromatography with tagged derivatives to identify off-target interactions and refine SARs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-amino-4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide

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